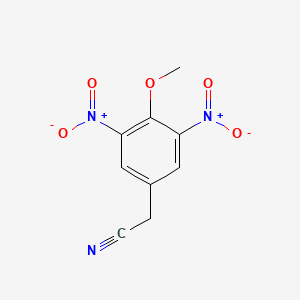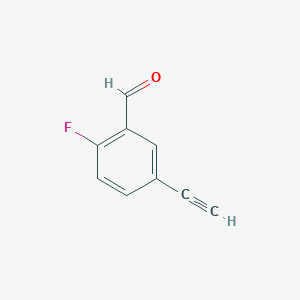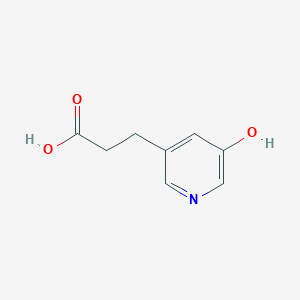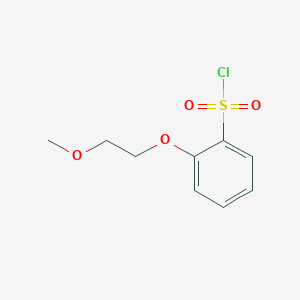
(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile
概要
説明
(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile is an organic compound characterized by the presence of methoxy, dinitro, and acetonitrile functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile typically involves the nitration of a methoxy-substituted phenylacetonitrile. The process begins with the methoxylation of a phenylacetonitrile, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenylacetonitriles with various functional groups.
科学的研究の応用
(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and acetonitrile groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (4-Methoxy-3,5-dinitro-phenyl)-pyrrolidine-2,5-dione
- 1-(4-Methoxy-3,5-dinitro-phenyl)-1H-1,2,4-triazole
- 2-Substituted 6,8-dinitro [1,2,4]triazolo [1,5-a]pyridines
Uniqueness
(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-methoxy-3,5-dinitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-17-9-7(11(13)14)4-6(2-3-10)5-8(9)12(15)16/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXYTAJMZJBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)






![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

